
3H-1,2,4-Triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazole-3-thione is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3H-1,2,4-Triazole-3-thione can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with formic acid or formamide under acidic or basic conditions . Another method includes the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of cost-effective and scalable processes. For example, the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by acidification, is a widely used method .
Chemical Reactions Analysis
Types of Reactions: 3H-1,2,4-Triazole-3-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
3H-1,2,4-Triazole-3-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits significant antimicrobial, antifungal, and antiviral activities
Medicine: It has potential as an anticancer agent and is being studied for its role in enzyme inhibition and as a therapeutic agent for various diseases
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as acetylcholinesterase, which is crucial for its potential use in treating neurodegenerative diseases.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific cellular pathways.
Comparison with Similar Compounds
3H-1,2,4-Triazole-3-thione can be compared with other similar compounds, such as:
1,2,4-Triazole: While both compounds share the triazole ring, 1,2,4-Triazole lacks the sulfur atom, which imparts different chemical properties and biological activities.
1,3,4-Thiadiazole: This compound contains a similar sulfur-nitrogen heterocyclic structure but differs in the arrangement of atoms, leading to distinct reactivity and applications.
Prothioconazole: A triazolinethione derivative used as a fungicide, highlighting the agricultural applications of sulfur-containing triazoles.
Uniqueness: this compound is unique due to its versatile reactivity and broad spectrum of biological activities, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
36143-39-2 |
|---|---|
Molecular Formula |
C2HN3S |
Molecular Weight |
99.12 g/mol |
IUPAC Name |
1,2,4-triazole-3-thione |
InChI |
InChI=1S/C2HN3S/c6-2-3-1-4-5-2/h1H |
InChI Key |
PYRFHJUXDGQZPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=S)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


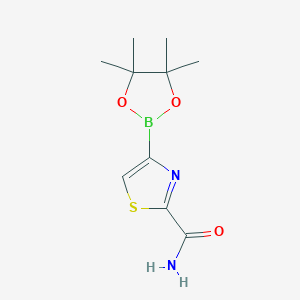
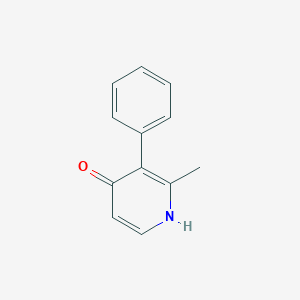
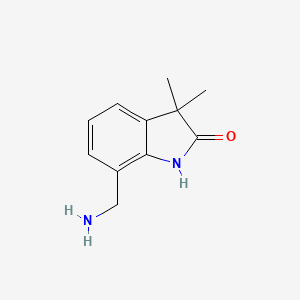
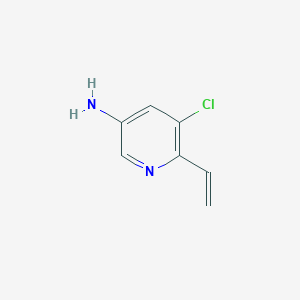
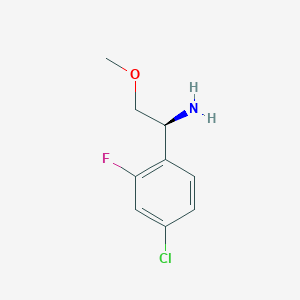



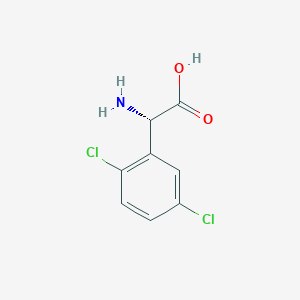
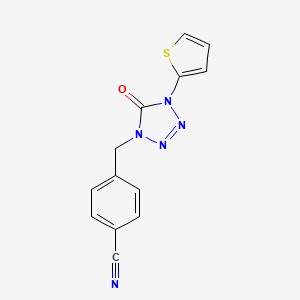
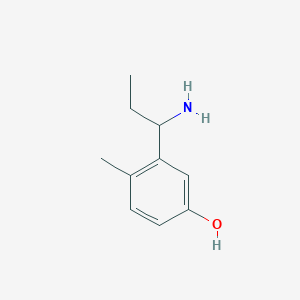

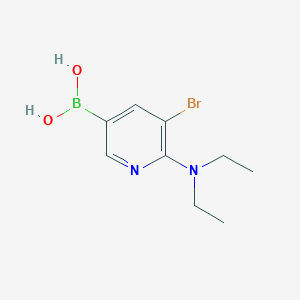
![(R)-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12968294.png)
